Apnea
Overview
Description
Apnea is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound n6-[2-(4-Aminophenyl)ethyl]adenosine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >58 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
“N6-[2-(4-Aminophenyl)ethyl]adenosine”, also known as APNEA, is a potent, non-selective agonist of the A3 adenosine receptor . The A3 adenosine receptor is one of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and plays a crucial role in many biological functions .
Mode of Action
this compound interacts with the A3 adenosine receptor, triggering a series of biochemical reactions. As a non-selective agonist, it can bind to and activate the receptor, regardless of the presence of adenosine, the natural ligand . This activation can lead to various physiological responses, depending on the specific cellular context .
Biochemical Pathways
The activation of the A3 adenosine receptor by this compound can influence several biochemical pathways. While the exact pathways can vary depending on the cell type and physiological conditions, they often involve the regulation of cyclic AMP (cAMP) levels and the modulation of protein kinase activity .
Result of Action
The activation of the A3 adenosine receptor by this compound can have various molecular and cellular effects. For instance, in vitro studies have shown that this compound can potentiate the anticonvulsive action of certain drugs against electroconvulsions . .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[2-(4-aminophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(27)14(26)12(7-25)28-18/h1-4,8-9,12,14-15,18,25-27H,5-7,19H2,(H,20,21,22)/t12-,14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPOZVLRZZIEBW-SCFUHWHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433272 | |
Record name | N6-2-(4-Aminophenyl)ethyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>58 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500429 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89705-21-5 | |
Record name | N6-2-(4-Aminophenyl)ethyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N6-[2-(4-Aminophenyl)ethyl]adenosine (APNEA) interact with its target and what are the downstream effects?
A1: this compound is a selective agonist for the adenosine A3 receptor [, , ]. Binding of this compound to the A3 receptor triggers a cascade of intracellular signaling events. While the exact mechanisms depend on the cell type and context, some common downstream effects include inhibition of adenylate cyclase, reduction in cAMP levels, and modulation of ion channel activity [, ].
Q2: Does this compound's activity show selectivity for the A3 receptor over other adenosine receptor subtypes?
A2: Yes, research indicates that this compound exhibits a higher potency for the A3 receptor compared to other adenosine receptor subtypes like A1 and A2 [, ]. For instance, studies using rat models showed that this compound-induced hypotension was not affected by high doses of the broad-spectrum adenosine receptor antagonist 8-(p-sulphophenyl)theophylline (8-SPT), which typically blocks A1 and A2 receptors []. This resistance to 8-SPT blockade, along with the high potency of this compound in inducing these responses, points towards a preferential interaction with the A3 receptor.
Q3: What is the role of this compound in studying ischemic preconditioning in the heart?
A3: Studies on isolated rabbit hearts suggest that the adenosine A3 receptor, for which this compound is a selective agonist, might play a role in the protective mechanism of ischemic preconditioning []. Preconditioning the heart with brief periods of ischemia reduces infarct size following a subsequent prolonged ischemic event. Researchers found that the protective effect of preconditioning, adenosine, or this compound administration were all blocked by a potent but non-selective A3 receptor antagonist, BW A1433 []. This finding suggests that the A3 receptor, potentially activated by this compound, could be involved in mediating cardioprotection.
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